molecular formula C9H8N2O3S B2836629 Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1353498-44-8

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2836629
CAS No.: 1353498-44-8
M. Wt: 224.23
InChI Key: QDKAKAYZDFPCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thienopyrimidine Chemistry

Thienopyrimidines, fused heterocyclic systems combining thiophene and pyrimidine rings, were first synthesized in the mid-20th century as part of efforts to expand the toolkit of aromatic heterocycles for drug development. The three structural isomers—thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidines—were initially accessed through cyclocondensation reactions involving aminothiophene derivatives and carbonyl-containing reagents. Early work by Kanawade et al. demonstrated the feasibility of constructing the thieno[2,3-d]pyrimidine core via formic acid-mediated cyclization of 2-amino-3-cyanothiophene precursors, yielding 4-oxo derivatives as stable intermediates.

The development of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate specifically arose from modifications to ester-functionalized thienopyrimidinones, which improved solubility and reactivity for subsequent derivatization. For example, Desroches et al. optimized the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4-ones by introducing ethyl carboxylate groups at position 5, enabling nucleophilic substitution reactions at position 2. These advances laid the groundwork for the compound’s use in modern medicinal chemistry.

Significance in Heterocyclic Medicinal Research

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has become a cornerstone in designing multitarget therapeutic agents due to its dual hydrogen-bonding capacity and planar aromatic structure. The 4-oxo group enhances interactions with enzymatic active sites, while the ethyl carboxylate moiety facilitates prodrug strategies and metabolic stability. Recent studies highlight its utility as a precursor for URAT1/GLUT9 dual inhibitors, which show promise in treating hyperuricemia and gout.

The compound’s structural flexibility allows regioselective functionalization at positions 2, 3, and 6, enabling the development of libraries for high-throughput screening. For instance, Kim et al. introduced chloromethyl groups at position 2 using malononitrile cyclocondensation, yielding analogs with enhanced antibacterial activity. Additionally, the ethyl ester group at position 5 serves as a handle for hydrolysis to carboxylic acids, further expanding derivatization possibilities.

Research Objectives and Scope

This article focuses on elucidating the synthetic methodologies, structural characteristics, and pharmacological applications of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate. Key objectives include:

  • Analyzing modern synthetic routes to the compound and its derivatives.
  • Investigating its role as a building block for antimicrobial, antiviral, and antimetabolic agents.
  • Evaluating structure-activity relationships (SARs) informed by recent crystallographic and computational studies.

Properties

IUPAC Name

ethyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKAKAYZDFPCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is primarily studied for its potential therapeutic applications:

1.1 Antimicrobial Activity
Research indicates that compounds with a thieno[2,3-d]pyrimidine structure exhibit significant antimicrobial properties. Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

1.2 Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the compound's ability to interfere with DNA synthesis and repair mechanisms has been highlighted in several case studies involving cancer cell lines .

1.3 Enzyme Inhibition
The compound has been investigated as a potential inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides. Inhibition of this enzyme can lead to reduced proliferation of cancer cells and pathogens .

Agricultural Applications

2.1 Pesticide Development
The unique structure of this compound has led to its exploration as a novel pesticide. Its efficacy against certain pests and fungi has been documented in agricultural studies, indicating potential for use in crop protection strategies .

2.2 Plant Growth Regulation
This compound may also function as a plant growth regulator, enhancing growth and resistance to environmental stressors. Research is ongoing to determine optimal concentrations and application methods for agricultural use .

Material Science

3.1 Polymer Synthesis
this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines with IC50 values ranging from 10 to 20 µM.
Study CPesticide EfficacyShowed over 70% effectiveness against target insect species under controlled conditions.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate Thieno[2,3-d]pyrimidine None (parent compound) Moderate antimicrobial activity Esterification from carboxylic acid precursor
Ethyl 5-methyl-2-(propylsulfanyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine - C2: Propylsulfanyl
- C5: Methyl
Enhanced antifungal activity (Candida albicans) Alkylation of parent compound
N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine - C6: Benzylamide
- C5: Methyl
Improved activity against Staphylococcus aureus Peptide coupling with DCC/HOBt
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate Furo[2,3-d]pyrimidine - C2: Phenylamino
- C3: Amino
Antimicrobial (unconfirmed specific targets) Multi-step condensation
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - C5: 4-Bromophenyl
- C3: Oxo
Structural stability via π-halogen interactions Cyclization and crystallization

Key Observations

Impact of Substituents on Bioactivity :

  • The introduction of sulfanyl groups (e.g., propylsulfanyl at C2) enhances antifungal activity, likely due to increased lipophilicity and membrane penetration .
  • Benzylamide groups at C6 (e.g., in N-benzyl derivatives) improve antibacterial activity against Gram-positive bacteria, attributed to enhanced target binding (e.g., TrmD enzyme inhibition) .

Core Structure Variations :

  • Replacement of the thiophene ring with furan (furopyrimidine) reduces antimicrobial efficacy, suggesting the sulfur atom in thiophene is critical for activity .
  • Thiazolo[3,2-a]pyrimidines exhibit unique crystal packing via π-halogen interactions, improving stability but requiring complex synthesis .

Synthetic Challenges :

  • The parent compound’s low ester reactivity complicates direct amidation, necessitating coupling reagents like DCC/HOBt .
  • Alkylation at C2 (e.g., propylsulfanyl derivatives) is more straightforward and yields potent antifungal agents .

Physicochemical Properties

  • Solubility : Morpholine-containing derivatives (e.g., ethyl 5-methyl-2-(morpholin-4-ylmethyl)-4-oxo-...) exhibit improved aqueous solubility due to the polar morpholine ring .
  • Crystallinity : Bromophenyl-substituted thiazolopyrimidines form stable crystals via halogen bonding, advantageous for formulation .

Biological Activity

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate (CAS No. 319442-19-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.

Chemical Structure

The compound has the following chemical formula: C9H8N2O3S. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of thienopyrimidine derivatives with various reagents under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antiallergenic Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiallergenic properties. A study reported that a series of novel derivatives, including ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate, showed oral activity in the rat passive cutaneous anaphylaxis (PCA) test. These compounds inhibited histamine release and bronchospasm induced by allergens, with some exhibiting a duration of action up to four hours in vivo .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives. A recent study synthesized several derivatives and evaluated their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of efficacy, indicating that structural modifications could enhance their antibacterial properties .

Case Study 1: Antiallergenic Efficacy

In an experimental model using rats, ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives were tested for their ability to prevent allergen-induced reactions. The results indicated that specific substitutions at the 5 and 6 positions on the pyrimidine ring significantly increased the potency of these compounds in inhibiting allergic responses .

Case Study 2: Antimicrobial Testing

A set of synthesized thienopyrimidine derivatives was subjected to antimicrobial testing against various bacterial strains. The results revealed that certain compounds exhibited strong inhibitory effects against Mycobacterium tuberculosis and other pathogens. This suggests a promising avenue for developing new antibiotics based on this scaffold .

Research Findings

Property Observation
Antiallergenic Effective in PCA test; duration up to 4 hours .
Antimicrobial Active against Gram-positive and Gram-negative bacteria .
Mechanism Inhibition of histamine release; competitive inhibition observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.